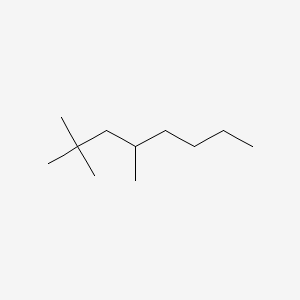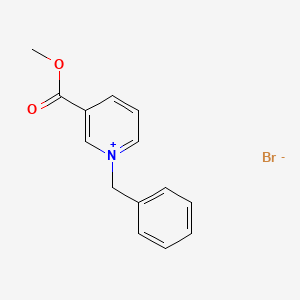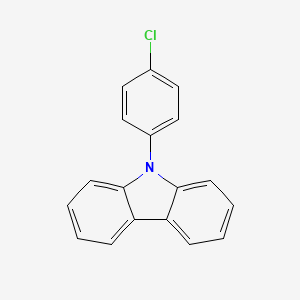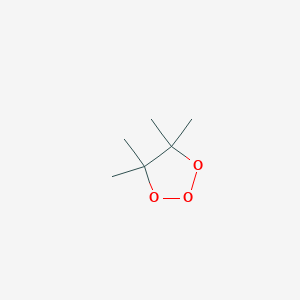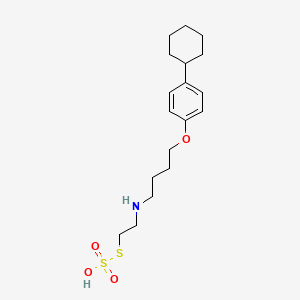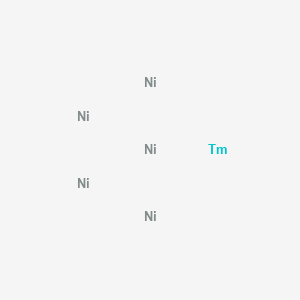
Nickel;thulium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-thulium compounds are intermetallic compounds formed between nickel and thulium, a rare earth element. These compounds exhibit unique physical and chemical properties due to the combination of nickel’s metallic characteristics and thulium’s rare earth properties. They are of significant interest in various fields, including materials science, chemistry, and industry, due to their magnetic, catalytic, and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel-thulium compounds can be synthesized through various methods, including solid-state reactions, sol-gel methods, and co-precipitation techniques. One common method involves the reaction of nickel (II) nitrate, iron (III) nitrate, and thulium (III) nitrate in the presence of glucose, which acts as a capping agent, reductant, and natural template . The reaction is typically carried out at elevated temperatures to ensure complete formation of the desired compound.
Industrial Production Methods: Industrial production of nickel-thulium compounds often involves high-temperature solid-state reactions. The starting materials, typically high-purity nickel and thulium metals or their oxides, are mixed in stoichiometric ratios and heated in a controlled atmosphere to prevent oxidation. The resulting intermetallic compounds are then cooled and processed to achieve the desired physical and chemical properties .
Chemical Reactions Analysis
Types of Reactions: Nickel-thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of nickel and thulium, as well as the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of nickel-thulium compounds include oxygen, hydrogen, and various acids and bases. For example, nickel-thulium compounds can be oxidized in the presence of oxygen to form oxides, or reduced using hydrogen gas to form metallic nickel and thulium .
Major Products Formed: The major products formed from the reactions of nickel-thulium compounds depend on the specific reaction conditions. For instance, oxidation reactions typically yield nickel and thulium oxides, while reduction reactions produce the metallic forms of nickel and thulium .
Scientific Research Applications
Nickel-thulium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, nickel-thulium compounds are explored for their potential use in imaging and therapeutic applications . Additionally, these compounds are used in industry for their catalytic and structural properties .
Mechanism of Action
The mechanism of action of nickel-thulium compounds is primarily based on their ability to interact with other molecules and catalyze chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalytic applications, nickel-thulium compounds facilitate the breaking and forming of chemical bonds, thereby accelerating the reaction rate . In magnetic applications, the compounds’ unique electronic structure and magnetic properties enable them to store and manipulate magnetic information .
Comparison with Similar Compounds
Nickel-thulium compounds can be compared with other intermetallic compounds involving nickel and other rare earth elements, such as nickel-yttrium and nickel-erbium compounds. While all these compounds exhibit unique magnetic and catalytic properties, nickel-thulium compounds are particularly notable for their high magnetic anisotropy and stability . This makes them suitable for applications requiring robust magnetic properties and resistance to environmental degradation.
List of Similar Compounds:- Nickel-yttrium compounds
- Nickel-erbium compounds
- Nickel-dysprosium compounds
- Nickel-holmium compounds
Properties
CAS No. |
12059-28-8 |
|---|---|
Molecular Formula |
Ni5Tm |
Molecular Weight |
462.40 g/mol |
IUPAC Name |
nickel;thulium |
InChI |
InChI=1S/5Ni.Tm |
InChI Key |
PWIABKZXHWTPHE-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)


![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)

